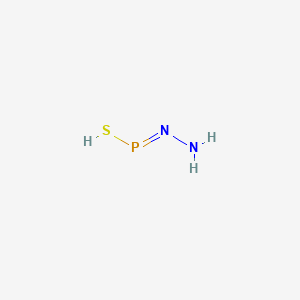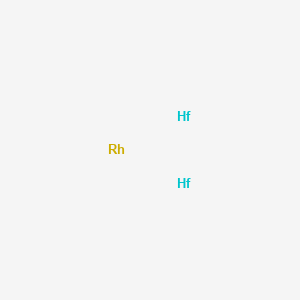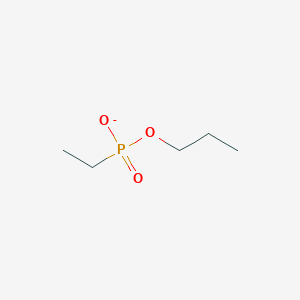
Thiophosphorosohydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophosphorosohydrazine is a chemical compound that contains phosphorus, sulfur, nitrogen, and hydrogen atoms. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiophosphorosohydrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with thiophosphoryl chloride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Thiophosphorosohydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or alkylating agents.
Major Products: The major products formed from these reactions include thiophosphoric acid derivatives, phosphine derivatives, and various substituted this compound compounds.
Applications De Recherche Scientifique
Thiophosphorosohydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which thiophosphorosohydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Thiophosphoryl Chloride: Used as a reagent in the synthesis of thiophosphorosohydrazine.
Phosphine Derivatives: Share similar reactivity and applications in chemistry and industry.
Thiophosphoric Acid Derivatives: Formed through oxidation reactions of this compound.
Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions and its potential applications in diverse fields. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
14840-65-4 |
|---|---|
Formule moléculaire |
H3N2PS |
Poids moléculaire |
94.08 g/mol |
Nom IUPAC |
hydrazinylidenephosphinothious acid |
InChI |
InChI=1S/H3N2PS/c1-2-3-4/h1H2,(H,2,4) |
Clé InChI |
AIMBVUVCKXEMNW-UHFFFAOYSA-N |
SMILES canonique |
NN=PS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)

![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)




![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)


![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)

